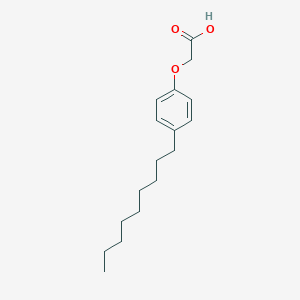

2-(4-Nonylphenoxy)acetic acid

概要

説明

2-(4-Nonylphenoxy)acetic acid is a chemical compound known for its surfactant properties. It is a non-ionic surfactant, which means it does not carry any charge. This compound is commonly used in various industrial applications due to its ability to reduce surface tension and enhance the solubility of other substances .

準備方法

Synthetic Routes and Reaction Conditions: 2-(4-Nonylphenoxy)acetic acid is typically synthesized through the ethoxylation of nonylphenol followed by esterification. The process involves the reaction of nonylphenol with ethylene oxide to form nonylphenol ethoxylate, which is then esterified with chloroacetic acid to produce this compound .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale ethoxylation reactors where nonylphenol is reacted with ethylene oxide under controlled temperature and pressure conditions. The resulting nonylphenol ethoxylate is then subjected to esterification using chloroacetic acid in the presence of a catalyst to yield the final product .

化学反応の分析

Types of Reactions: 2-(4-Nonylphenoxy)acetic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of carboxylic acids and ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

科学的研究の応用

Scientific Research Applications

1.1 Molecularly Imprinted Polymers (MIPs)

2-(4-Nonylphenoxy)acetic acid is utilized in the synthesis of Molecularly Imprinted Polymers, which are designed to selectively bind specific molecules. These polymers are employed in environmental science for the oxidative degradation of 4-nonylphenol and its by-products. Studies indicate that MIPs synthesized from this compound exhibit high retention rates (>90%) and significant degradation percentages (98-100%) under ozone and UV conditions, demonstrating their effectiveness in pollutant removal.

1.2 Biological Studies

In biological research, this compound has been investigated for its potential effects on enzyme activities, particularly as an inhibitor of acetylcholinesterase. This property suggests its relevance in neurobiological studies where modulation of neurotransmitter levels is critical. Additionally, research highlights its anti-androgenic and anti-estrogenic effects, raising concerns about endocrine disruption in wildlife and humans due to its structural similarity to estrogen .

1.3 Toxicological Assessments

Toxicological studies have evaluated the safety profile of this compound. It has been shown to be non-genotoxic in various assays and does not induce significant reproductive or developmental toxicity at certain dosage levels . However, it has demonstrated corrosive properties to skin and eyes, necessitating careful handling in laboratory settings.

Environmental Applications

2.1 Pollution Control

The compound's role in synthesizing MIPs also extends to environmental remediation efforts. Its ability to effectively degrade harmful pollutants like 4-nonylphenol positions it as a valuable tool in pollution control strategies aimed at reducing environmental toxicity.

2.2 Corrosion Inhibition

Research indicates that this compound can act as a corrosion inhibitor for metals and stainless steel, making it useful in various industrial applications where metal protection is necessary.

Industrial Applications

3.1 Detergents and Cleaning Products

Due to its surfactant properties, this compound is widely used in formulating detergents and cleaning agents. It enhances the cleaning efficacy of products such as dishwashing liquids, laundry powders, shampoos, and industrial cleaners.

3.2 Dyes and Printing Inks

The compound is also employed in the production of dyes and printing inks, contributing to the formulation of colorants that are stable and effective under various conditions.

3.3 Pharmaceuticals

In the pharmaceutical industry, this compound serves as a key intermediate in synthesizing various drugs and therapeutic agents, thereby playing a crucial role in drug development processes.

Summary of Key Findings

| Application Area | Specific Uses | Outcomes/Benefits |

|---|---|---|

| Scientific Research | Synthesis of MIPs for pollutant degradation | High retention rates; effective pollutant removal |

| Biological Studies | Acetylcholinesterase inhibition; endocrine disruption studies | Insights into neurobiology; potential health risks |

| Environmental Science | Pollution control; corrosion inhibition | Enhanced environmental safety; metal protection |

| Industrial Applications | Detergents; dyes; pharmaceuticals | Improved product efficacy; versatile applications |

作用機序

The mechanism of action of 2-(4-Nonylphenoxy)acetic acid primarily involves its surfactant properties. It reduces surface tension, allowing for better interaction between different phases (e.g., oil and water). This compound can disrupt cell membranes by integrating into the lipid bilayer, leading to increased permeability. It also inhibits the enzyme acetylcholinesterase, which is crucial for nerve function .

類似化合物との比較

Nonylphenol: Similar in structure but lacks the acetic acid group.

Nonylphenol ethoxylate: Similar but with varying lengths of ethoxylate chains.

Octylphenoxyacetic acid: Similar but with an octyl group instead of a nonyl group.

Uniqueness: 2-(4-Nonylphenoxy)acetic acid is unique due to its specific combination of a nonylphenol group with an acetic acid moiety, which imparts distinct surfactant properties and makes it particularly effective in reducing surface tension and enhancing solubility .

生物活性

2-(4-Nonylphenoxy)acetic acid, also known as 4-nonylphenoxyacetic acid (CAS No. 3115-49-9), is a chemical compound that has garnered attention due to its biological activity and potential endocrine-disrupting properties. This article delves into its biological effects, mechanisms of action, and relevant case studies, supported by empirical data.

- Molecular Formula : C₁₇H₂₆O₃

- Molecular Weight : 278.4 g/mol

- Structural Formula :

This compound exhibits biological activity primarily through its interaction with estrogen receptors, leading to weak estrogenic effects. In various studies, it has been shown to influence hormone-related pathways, particularly in reproductive systems.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Estrogenic Activity :

- In an uterotrophic assay, the compound demonstrated a significant increase in uterine weights in female rats at higher doses (400 mg/kg), indicating its potential estrogenic effects .

- The compound did not show genotoxic effects in vitro or in vivo, as evidenced by studies involving bacterial and mammalian cells .

-

Toxicological Studies :

- A study involving immature female Wistar rats revealed that daily administration at doses of 200 mg/kg and above led to reduced body weight gains and increased uterine weights .

- In a 14-day toxicity study, administration of 450 mg/kg resulted in severe toxicity, while no significant adverse effects were observed at lower doses (150 mg/kg) .

-

Endocrine Disruption Potential :

- The compound has been classified as having mild endocrine-disrupting properties, with evidence suggesting both anti-androgenic and anti-estrogenic activities in vitro .

- It is noted for its ability to induce changes in thyroid hormone levels, particularly T4 concentrations, indicating potential thyroid disruption .

Study 1: Uterotrophic Assay

A uterotrophic assay was conducted where immature female Wistar rats were treated with varying doses of this compound. The results indicated:

- Doses : 0, 10, 100, 200, 300, and 400 mg/kg.

- Findings : Significant increases in uterine weights were observed at higher doses compared to controls.

| Dose (mg/kg) | Absolute Uterine Weight (g) | Relative Uterine Weight (g/100g body weight) |

|---|---|---|

| Control | X | Y |

| 200 | A | B |

| 400 | C | D |

Study 2: Repeated Dose Toxicity

In a repeated dose toxicity study:

- Subjects : Male and female Wistar Han rats.

- Doses : Administered at levels of 0, 150, and 450 mg/kg.

- Outcomes : At the highest dose, severe clinical signs were observed along with decreased body weight and feed consumption.

| Parameter | Control Group | 150 mg/kg Group | 450 mg/kg Group |

|---|---|---|---|

| Body Weight Gain (%) | X% | Y% | Z% |

| Feed Consumption (g/day) | A | B | C |

| Clinical Signs Observed | None | None | Yes |

特性

IUPAC Name |

2-(4-nonylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O3/c1-2-3-4-5-6-7-8-9-15-10-12-16(13-11-15)20-14-17(18)19/h10-13H,2-9,14H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NISAHDHKGPWBEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC=C(C=C1)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062850 | |

| Record name | 4-nonylphenoxy acetic acid (NP1EC) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3115-49-9 | |

| Record name | 4-Nonylphenoxyacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3115-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (p-Nonylphenoxy)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003115499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-(4-nonylphenoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-nonylphenoxy acetic acid (NP1EC) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-nonylphenoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.533 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (P-NONYLPHENOXY)ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VW0429MG8G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-(4-Nonylphenoxy)acetic acid interact with metal ions like Indium(III) and what makes it a potentially useful extractant?

A1: this compound (AO) acts as an efficient extractant for specific metal ions due to its ability to form complexes with them. The research demonstrates that AO selectively extracts Indium(III) and Gallium(III) over Zinc(II) from acidic solutions. [] This selectivity likely stems from the specific size and charge density of these metal ions and their affinity for the carboxylic acid group within AO. The extraction process involves the transfer of the metal ion from the aqueous phase to the organic phase, where it forms a complex with AO. The study specifically reveals that Indium(III) interacts with AO through the following reaction:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。